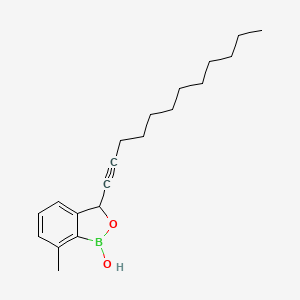phosphane} CAS No. 922551-33-5](/img/structure/B14202873.png)
(Ethane-1,2-diyl)bis{[(naphthalen-1-yl)methyl](phenyl)phosphane}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} is a complex organophosphorus compound It features a central ethane-1,2-diyl backbone with two phosphane groups, each bonded to a naphthalen-1-ylmethyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} typically involves the reaction of ethane-1,2-diyl dichloride with two equivalents of (naphthalen-1-yl)methylphosphane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} undergoes various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Substitution: The phenyl and naphthalen-1-ylmethyl groups can undergo electrophilic aromatic substitution reactions.
Coordination: The phosphane groups can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Coordination: Transition metal salts such as palladium chloride or platinum chloride are used to form metal complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted aromatic compounds.
Coordination: Metal-phosphane complexes.
Applications De Recherche Scientifique
(Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can be used as catalysts in various organic reactions.
Biology: The compound’s metal complexes are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} largely depends on its role as a ligand in metal complexes. The phosphane groups coordinate with metal centers, altering the electronic properties of the metal and enhancing its catalytic activity. This coordination can facilitate various catalytic processes, including hydrogenation, cross-coupling, and polymerization reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphane: A simpler phosphane compound with three phenyl groups.
Bis(diphenylphosphino)methane: A related compound with two diphenylphosphino groups attached to a methylene bridge.
1,2-Bis(diphenylphosphino)ethane: Similar to (Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} but with diphenylphosphino groups instead of naphthalen-1-ylmethyl and phenyl groups.
Uniqueness
(Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} is unique due to the presence of both naphthalen-1-ylmethyl and phenyl groups, which provide distinct electronic and steric properties
Propriétés
Numéro CAS |
922551-33-5 |
|---|---|
Formule moléculaire |
C36H32P2 |
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
naphthalen-1-ylmethyl-[2-[naphthalen-1-ylmethyl(phenyl)phosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C36H32P2/c1-3-19-33(20-4-1)37(27-31-17-11-15-29-13-7-9-23-35(29)31)25-26-38(34-21-5-2-6-22-34)28-32-18-12-16-30-14-8-10-24-36(30)32/h1-24H,25-28H2 |
Clé InChI |
PCALEDJPDZIKHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCP(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



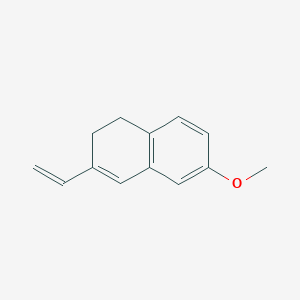
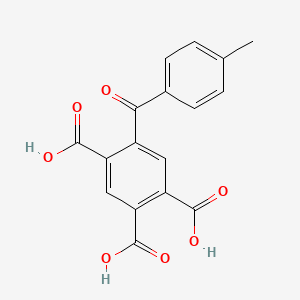
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)


![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
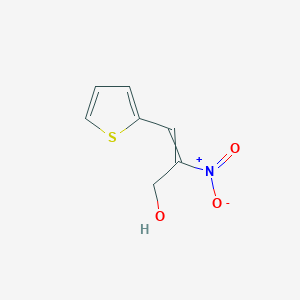
![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
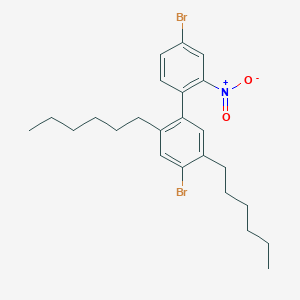
![Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl-](/img/structure/B14202863.png)

